molecular formula C26H26N2O5 B8103343 TDP1 Inhibitor-1

TDP1 Inhibitor-1

Cat. No.: B8103343
M. Wt: 446.5 g/mol
InChI Key: AXNFOXAWCCNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TDP1 Inhibitor-1 is a compound designed to inhibit the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. TDP1 plays a crucial role in removing DNA damage caused by topoisomerase 1 (TOP1) inhibitors, which are used in cancer therapy. By inhibiting TDP1, this compound enhances the efficacy of TOP1 inhibitors, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TDP1 Inhibitor-1 involves the combination of arylcoumarin (neoflavonoid) and monoterpenoid moieties. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

TDP1 Inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may exhibit varying degrees of TDP1 inhibitory activity .

Scientific Research Applications

TDP1 Inhibitor-1 has several scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of TDP1 and its effects on DNA repair mechanisms.

    Biology: Employed in cellular and molecular biology research to investigate the role of TDP1 in DNA damage response and repair pathways.

    Medicine: Explored as a potential adjunct therapy in cancer treatment to enhance the efficacy of TOP1 inhibitors like topotecan and irinotecan.

    Industry: Utilized in the development of new anticancer drugs and chemosensitizers .

Mechanism of Action

TDP1 Inhibitor-1 exerts its effects by binding to the catalytic pocket of TDP1, thereby blocking its activity. The compound mimics the substrate interactions and forms hydrogen bonds with the catalytic residues of TDP1. This inhibition prevents TDP1 from hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3′-phosphate of DNA, leading to the accumulation of DNA damage and enhanced efficacy of TOP1 inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TDP1 Inhibitor-1 is unique due to its combination of arylcoumarin and monoterpenoid moieties, which provide potent TDP1 inhibitory activity with IC50 values in the submicromolar range. This structural uniqueness allows for effective binding to the TDP1 catalytic site and enhances the antitumor effects of TOP1 inhibitors .

Properties

IUPAC Name

2,3-dimethoxy-13-(2-pyrrolidin-1-ylethoxy)-[1,3]benzodioxolo[5,6-c]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNFOXAWCCNLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TDP1 Inhibitor-1
Reactant of Route 2
Reactant of Route 2
TDP1 Inhibitor-1
Reactant of Route 3
TDP1 Inhibitor-1
Reactant of Route 4
Reactant of Route 4
TDP1 Inhibitor-1
Reactant of Route 5
TDP1 Inhibitor-1
Reactant of Route 6
Reactant of Route 6
TDP1 Inhibitor-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.